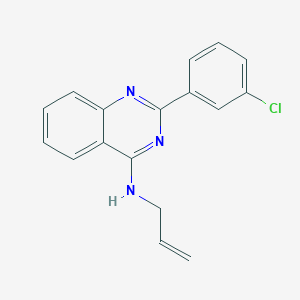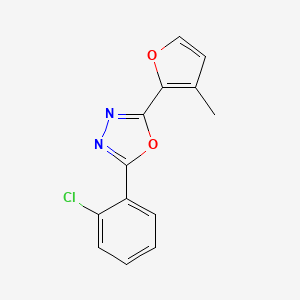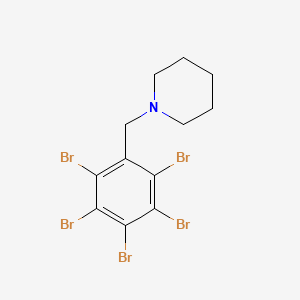![molecular formula C15H22N2O3S B4703763 N-[4-(1-pyrrolidinylsulfonyl)phenyl]pentanamide](/img/structure/B4703763.png)
N-[4-(1-pyrrolidinylsulfonyl)phenyl]pentanamide
Übersicht
Beschreibung
N-[4-(1-pyrrolidinylsulfonyl)phenyl]pentanamide, commonly known as PSP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. PSP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of PSP's action is not fully understood, but it is believed to act on various cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. PSP has also been found to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
PSP has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. PSP has also been shown to modulate the immune response, potentially making it useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PSP is its relatively low toxicity, making it a safer alternative to other compounds with similar therapeutic potential. However, PSP's low solubility in water can make it difficult to work with in certain lab settings. Additionally, further studies are needed to fully understand the potential side effects of PSP.
Zukünftige Richtungen
There are several potential future directions for PSP research. One area of interest is the development of PSP-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms of PSP's action and its potential side effects. Finally, the development of more efficient synthesis methods for PSP could make it more widely available for research purposes.
Wissenschaftliche Forschungsanwendungen
PSP has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, PSP has been shown to inhibit the growth of cancer cells and induce cell death. In Alzheimer's and Parkinson's disease research, PSP has been found to have neuroprotective effects, potentially slowing the progression of these diseases.
Eigenschaften
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-3-6-15(18)16-13-7-9-14(10-8-13)21(19,20)17-11-4-5-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBRFUAHROKMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(tert-butyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4703697.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4703720.png)
![N-[4-(benzyloxy)phenyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4703725.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B4703734.png)
![5-bromo-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4703741.png)

![4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4703748.png)

![1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4703766.png)
![methyl 4-ethyl-5-methyl-2-({[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4703769.png)
![2-[7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B4703770.png)
![methyl 4-({[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4703776.png)